molecular formula C8H15Cl2N3O B2636704 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride CAS No. 2126161-60-0

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Cat. No. B2636704
M. Wt: 240.13
InChI Key: QEJCZCZQKUHVCO-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-25-5 . It has a molecular weight of 226.11 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of “3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” can be represented by the Inchi Code: 1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H .


Chemical Reactions Analysis

The chemical reactions involving imidazole compounds are diverse due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 226.11 .

Scientific Research Applications

Chemical Synthesis and Transformations

A range of optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were synthesized, demonstrating the compound's utility in producing chiral imidazole derivatives. These derivatives were further transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and optically active 2,3-bis(imidazolyl)propanoate, showcasing the compound's versatility in chemical synthesis (Jasiński et al., 2008).

Anticancer Activity

Benzimidazoles bearing the oxadiazole nucleus, synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, exhibited significant anticancer activity, suggesting the compound's potential role in anticancer drug development. The compounds were screened for in vitro anticancer activity, with some derivatives showing promising results against cancerous cell lines (Rashid et al., 2012; Nofal et al., 2014).

Molecular Structure and Pharmacological Interest

The molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using experimental and theoretical techniques. The compound's role as an alpha-2-imidazoline receptor agonist highlights its significance in treating hypertension and other medical conditions, making it a molecule of pharmacological interest (Aayisha et al., 2019).

Nitrogen-Rich Gas Generators

Imidazole-based molecules were prepared for potential applications in nitrogen-rich gas generators. The compounds exhibited high positive heats of formation and were considered for their energetic properties, indicating the compound's relevance in materials science, especially in the field of energetic materials (Srinivas et al., 2014).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . They are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-4-10-7(11-6)8(9)2-3-12-5-8;;/h4H,2-3,5,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCZCZQKUHVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2(CCOC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

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